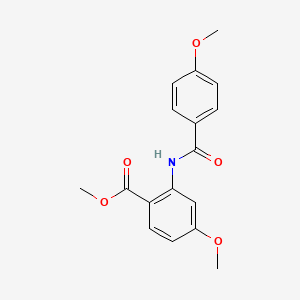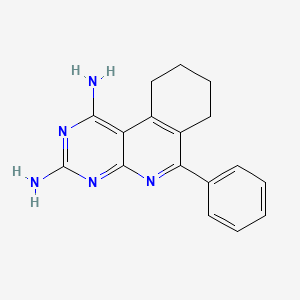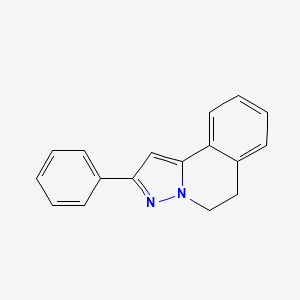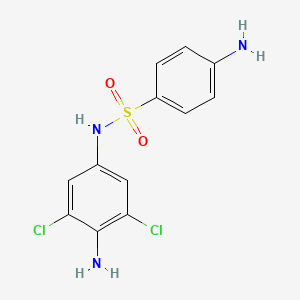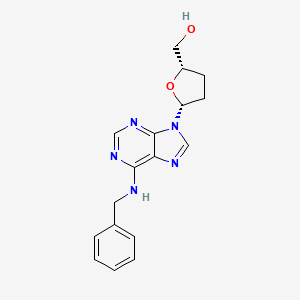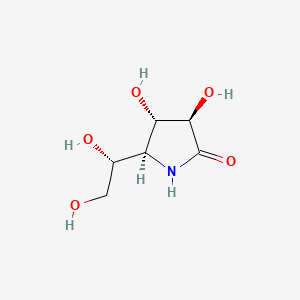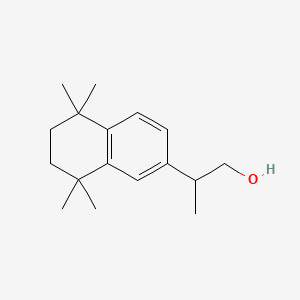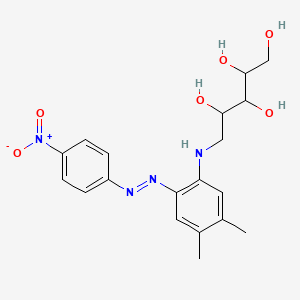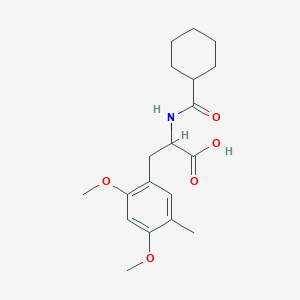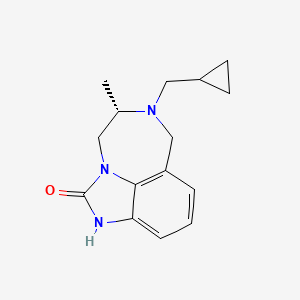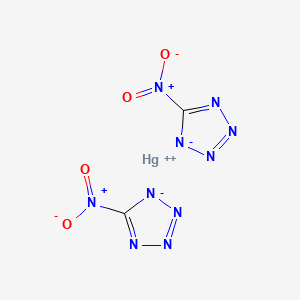
1H-Tetrazole, 5-nitro-, mercury(2+) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Tetrazole, 5-nitro-, mercury(2+) salt is a compound that combines the structural features of tetrazoles and mercury salts. Tetrazoles are synthetic organic heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom. The addition of a nitro group at the 5-position and the formation of a mercury(2+) salt make this compound unique. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry and material science .
准备方法
The synthesis of 1H-Tetrazole, 5-nitro-, mercury(2+) salt typically involves the following steps:
Synthesis of 5-nitro-1H-tetrazole: This can be achieved through the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts.
Formation of mercury(2+) salt: The 5-nitro-1H-tetrazole is then reacted with a mercury(2+) salt, such as mercury(II) chloride, under controlled conditions to form the desired compound.
Industrial production methods may involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and efficiency .
化学反应分析
1H-Tetrazole, 5-nitro-, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium azide, zinc salts, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1H-Tetrazole, 5-nitro-, mercury(2+) salt has several scientific research applications:
作用机制
The mechanism of action of 1H-Tetrazole, 5-nitro-, mercury(2+) salt involves its interaction with molecular targets through coordination bonds. The mercury(2+) ion can form stable complexes with various ligands, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s biological activity and its ability to act as a catalyst in chemical reactions .
相似化合物的比较
1H-Tetrazole, 5-nitro-, mercury(2+) salt can be compared with other similar compounds, such as:
1H-Tetrazole, 5-nitro-: Lacks the mercury(2+) ion, making it less effective in coordination chemistry.
Mercury(2+) salts: Without the tetrazole ring, these compounds do not have the same bioisosteric properties.
Other tetrazole derivatives: Compounds like 1-phenyl-1H-tetrazole-5-thiol have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of a high nitrogen content tetrazole ring with a mercury(2+) ion, providing distinct chemical and biological properties .
属性
CAS 编号 |
60345-95-1 |
|---|---|
分子式 |
C2HgN10O4 |
分子量 |
428.68 g/mol |
IUPAC 名称 |
mercury(2+);5-nitro-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/2CN5O2.Hg/c2*7-6(8)1-2-4-5-3-1;/q2*-1;+2 |
InChI 键 |
GJRZJLOUROYOEO-UHFFFAOYSA-N |
规范 SMILES |
C1(=NN=N[N-]1)[N+](=O)[O-].C1(=NN=N[N-]1)[N+](=O)[O-].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


